3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine
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Overview
Description
3-[(2R,6S)-4-Azatricyclo[5210,2,6]dec-8-en-4-yl]propan-1-amine is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine typically involves the reaction of exo-5-norbornene-2,3-dicarboxyanhydride with 1-phenylethylamine . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Azatricyclo[5.2.1.0,2,6]decane-3,5-dione
- 4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0,2,6]decan-9-one
Uniqueness
3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine stands out due to its specific stereochemistry and the presence of the propan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H20N2 |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-[(2R,6S)-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]propan-1-amine |
InChI |
InChI=1S/C12H20N2/c13-4-1-5-14-7-11-9-2-3-10(6-9)12(11)8-14/h2-3,9-12H,1,4-8,13H2/t9?,10?,11-,12+ |
InChI Key |
QCUBQWNMMPXZFE-CAODYFQJSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1CCCN)C3CC2C=C3 |
Canonical SMILES |
C1C2C=CC1C3C2CN(C3)CCCN |
Origin of Product |
United States |
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